1-{4-[2-({5-[(3-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]phenyl}pyrrolidin-2-one
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Overview
Description
1-{4-[2-({5-[(3-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]phenyl}pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, an oxadiazole ring, and a phenyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylphenol, 1,3,4-oxadiazole, and pyrrolidin-2-one.
Step 1: The 3-methylphenol is reacted with chloromethyl methyl ether in the presence of a base to form 3-methylphenoxymethyl chloride.
Step 2: The 3-methylphenoxymethyl chloride is then reacted with 1,3,4-oxadiazole-2-thiol to form 5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol.
Step 3: The thiol group is then acetylated using acetyl chloride to form 2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl chloride.
Step 4: Finally, the acetyl chloride derivative is reacted with 4-aminophenylpyrrolidin-2-one in the presence of a base to form the target compound.
Industrial Production Methods: The industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[2-({5-[(3-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]phenyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique structural properties and reactivity.
Biology:
- Potential applications in drug discovery and development.
- Investigated for its biological activity against various targets.
Medicine:
- Explored as a potential therapeutic agent for various diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Potential use in the development of new materials with specific properties.
- Investigated for its applications in catalysis and other industrial processes.
Mechanism of Action
The mechanism of action of 1-{4-[2-({5-[(3-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]phenyl}pyrrolidin-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
- 1-{4-[2-({5-[(4-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]phenyl}pyrrolidin-2-one
- 1-{4-[2-({5-[(3-Ethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]phenyl}pyrrolidin-2-one
Uniqueness:
- The presence of the 3-methylphenoxy group provides unique steric and electronic properties.
- The specific arrangement of functional groups contributes to its distinct reactivity and potential applications.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C22H21N3O4S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
1-[4-[2-[[5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C22H21N3O4S/c1-15-4-2-5-18(12-15)28-13-20-23-24-22(29-20)30-14-19(26)16-7-9-17(10-8-16)25-11-3-6-21(25)27/h2,4-5,7-10,12H,3,6,11,13-14H2,1H3 |
InChI Key |
WPOLAGGINGRKSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)N4CCCC4=O |
Origin of Product |
United States |
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